1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure with a dimethyl substitution Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique cyclopentane structure with dimethyl substitution, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3,3-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-9(2)3-4-10(11,7-9)8-12-5-6-13-8/h5-6H,3-4,7,11H2,1-2H3,(H,12,13) |
InChI Key |
QJGWEHVTDJBREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C2=NC=CN2)N)C |
Origin of Product |
United States |
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